molecular formula C13H12F3N B1362000 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole CAS No. 570-04-7

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole

Cat. No.: B1362000
CAS No.: 570-04-7
M. Wt: 239.24 g/mol
InChI Key: DVPGIUYXJKUREU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a trifluoromethyl-phenyl group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole typically involves the condensation of hydrazides with 2,5-hexanedione in the presence of a catalytic amount of acetic acid. This reaction is carried out in 2-propanol as the solvent . The reaction conditions are crucial to ensure the formation of the desired pyrrole ring structure.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar condensation reactions on a larger scale, with careful control of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-(3-Trifluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carboxaldehyde
  • 1-(3-Fluoromethyl-phenyl)-2,5-dimethyl-1H-pyrrole

Comparison: Compared to its analogs, 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and physical properties. This group increases the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and material science .

Properties

IUPAC Name

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N/c1-9-6-7-10(2)17(9)12-5-3-4-11(8-12)13(14,15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPGIUYXJKUREU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368794
Record name 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570-04-7
Record name 2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Reactant of Route 3
Reactant of Route 3
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Reactant of Route 4
Reactant of Route 4
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Reactant of Route 5
Reactant of Route 5
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole
Reactant of Route 6
Reactant of Route 6
2,5-Dimethyl-1-(3-trifluoromethyl-phenyl)-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.